N-[4-(Methylsulfanyl)phenyl]-N'-phenylurea
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Overview
Description
4-(Methylthio)-carbanilide is an organic compound that belongs to the class of thioureas It is characterized by the presence of a methylthio group attached to the nitrogen atom of the carbanilide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylthio)-carbanilide typically involves the reaction of 4-methylthioaniline with isocyanates or carbamoyl chlorides. One common method includes the reaction of 4-methylthioaniline with phenyl isocyanate under controlled conditions to yield the desired product. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 4-(methylthio)-carbanilide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)-carbanilide undergoes several types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring of 4-(methylthio)-carbanilide can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
4-(Methylthio)-carbanilide has found applications in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(methylthio)-carbanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-(Methylthio)-carbanilide can be compared with other thiourea derivatives, such as:
4-(Methylthio)-phenylthiourea: Similar structure but with a different substitution pattern on the aromatic ring.
4-(Ethylthio)-carbanilide: Contains an ethylthio group instead of a methylthio group, leading to different chemical and biological properties.
4-(Methylsulfonyl)-carbanilide: Contains a sulfonyl group instead of a thio group, resulting in different reactivity and applications.
The uniqueness of 4-(methylthio)-carbanilide lies in its specific substitution pattern and the presence of the methylthio group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
59000-23-6 |
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Molecular Formula |
C14H14N2OS |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
1-(4-methylsulfanylphenyl)-3-phenylurea |
InChI |
InChI=1S/C14H14N2OS/c1-18-13-9-7-12(8-10-13)16-14(17)15-11-5-3-2-4-6-11/h2-10H,1H3,(H2,15,16,17) |
InChI Key |
HDZLSOMKYMDFMI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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